molecular formula C16H9NO B14239372 Benzonitrile, 4-(3-ethynylbenzoyl)- CAS No. 214548-26-2

Benzonitrile, 4-(3-ethynylbenzoyl)-

Cat. No.: B14239372
CAS No.: 214548-26-2
M. Wt: 231.25 g/mol
InChI Key: ASMPYMUVYMCKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(3-ethynylbenzoyl)-, is a benzonitrile derivative featuring a 3-ethynyl-substituted benzoyl group at the para position of the aromatic ring. The compound combines a nitrile group with an ethynylbenzoyl moiety, which introduces unique electronic and steric properties. For instance, compounds like 4-(pyridin-4-ylcarbonyl)benzonitrile () share a similar backbone, where the benzoyl group is substituted with heteroaromatic or alkyne functionalities . The ethynyl group in the target compound likely enhances conjugation and reactivity, making it relevant for applications in organic electronics or medicinal chemistry.

Properties

CAS No.

214548-26-2

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-(3-ethynylbenzoyl)benzonitrile

InChI

InChI=1S/C16H9NO/c1-2-12-4-3-5-15(10-12)16(18)14-8-6-13(11-17)7-9-14/h1,3-10H

InChI Key

ASMPYMUVYMCKLY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-ethynylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 4-(3-ethynylbenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(3-ethynylbenzoyl)- involves its interaction with molecular targets through its nitrile and ethynyl groups. These functional groups can form coordination complexes with transition metals, which are useful in catalysis and synthetic chemistry . The compound’s ability to undergo various chemical reactions makes it a valuable tool in the study of reaction mechanisms and molecular interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of Benzonitrile, 4-(3-ethynylbenzoyl)- lies in its ethynylbenzoyl substituent. Comparisons with analogs reveal key differences in substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activities Reference
Benzonitrile, 4-(3-ethynylbenzoyl)- (hypothetical) C15H9NO 231.25 3-Ethynylbenzoyl Not reported -
4-(Pyridin-4-ylcarbonyl)benzonitrile (2k) C13H8N2O 208.22 Pyridin-4-ylcarbonyl Synthetic intermediate
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile C13H13N3 211.26 Pyrazole ring Potential pharmacophore
4-[2-(4-Dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile C17H15N3O2 293.32 Dimethylaminophenyl ethenyl, nitro Fluorescence studies
4-(4-Cyanobenzoylmethyl)benzonitrile C16H10N2O 246.27 Cyanobenzoylmethyl Crystal structure studies
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitrile and carbonyl groups in the target compound are electron-withdrawing, contrasting with the electron-donating dimethylamino group in 4-[2-(4-dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile .
  • Steric Effects : The ethynyl group introduces linear steric hindrance, unlike bulkier substituents like pyrazole or triazole rings in other analogs .

Photophysical Properties

Substituents significantly influence photophysical behavior:

  • Charge-Transfer States: Compounds with nitro and dimethylamino groups (e.g., 4-[2-(4-dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile) exhibit twisted intramolecular charge-transfer (TICT) states, affecting fluorescence quantum yields .
  • Solvent Effects : Polar solvents stabilize charge-transfer states, as seen in benzonitriles with rehybridized acceptors () .

The ethynyl group may alter excited-state dynamics by increasing rigidity or conjugation length.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.